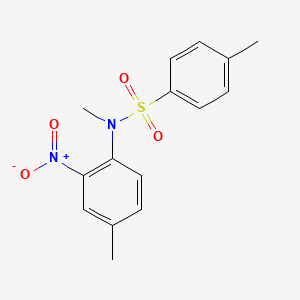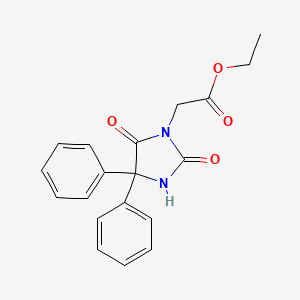
Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-2-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetat ist eine chemische Verbindung mit der Summenformel C19H18N2O4. Es ist bekannt für seine einzigartige Struktur, die einen Imidazolidinon-Ring umfasst, der mit zwei Phenylgruppen und einer Ethylacetat-Einheit substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-2-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetat erfolgt typischerweise durch die Reaktion von 5,5-Diphenylimidazolidin-2,4-dion mit Ethylbromacetat in Gegenwart einer Base wie Kaliumcarbonat und eines Phasentransferkatalysators wie Tetrabutylammoniumbromid. Die Reaktion wird in Ethanol bei Raumtemperatur für 24 Stunden durchgeführt .
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für Ethyl-2-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetat nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses beinhalten. Dazu gehören die Optimierung der Reaktionsbedingungen, die Verwendung von Reagenzien in Industriequalität und der Einsatz von Durchflussreaktoren zur Steigerung der Effizienz und Ausbeute.
Chemische Reaktionsanalyse
Reaktionstypen
Ethyl-2-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetat kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Die Ethylacetat-Einheit kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Oxidation und Reduktion: Der Imidazolidinon-Ring kann oxidiert oder reduziert werden, was zu verschiedenen Derivaten führt.
Hydrolyse: Die Estergruppe kann hydrolysiert werden, um die entsprechende Carbonsäure zu bilden.
Häufige Reagenzien und Bedingungen
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können in Gegenwart einer Base verwendet werden.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Hydrolyse: Saure oder basische Bedingungen unter Verwendung von Salzsäure oder Natriumhydroxid.
Hauptprodukte, die gebildet werden
Substitution: Verschiedene substituierte Imidazolidinon-Derivate.
Oxidation: Oxidierte Imidazolidinon-Verbindungen.
Reduktion: Reduzierte Imidazolidinon-Derivate.
Hydrolyse: Die entsprechende Carbonsäure.
Wissenschaftliche Forschungsanwendungen
Ethyl-2-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht für seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Erforscht für seine potenziellen therapeutischen Wirkungen und als Vorläufer für die Medikamentenentwicklung.
Industrie: Wird bei der Produktion von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-2-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetat ist nicht vollständig geklärt. Es wird vermutet, dass es mit bestimmten molekularen Zielstrukturen und Signalwegen interagiert, möglicherweise unter Einbeziehung der Modulation der Enzymaktivität oder der Rezeptorbindung. Weitere Forschung ist erforderlich, um die genauen Mechanismen und beteiligten molekularen Zielstrukturen aufzuklären.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The ethyl acetate moiety can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The imidazolidinone ring can be oxidized or reduced, leading to different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted imidazolidinone derivatives.
Oxidation: Oxidized imidazolidinone compounds.
Reduction: Reduced imidazolidinone derivatives.
Hydrolysis: The corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Ethyl-2-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetat kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
- Ethyl-(3,5-dimethyl-2,4-dioxo-5-phenyl-1-imidazolidinyl)acetat
- Ethyl-(4-methyl-2,5-dioxo-4-imidazolidinyl)acetat
- (2,5-Dioxo-1-phenyl-4-imidazolidinyl)essigsäure
Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren Substituenten und funktionellen Gruppen, was zu Variationen ihrer chemischen Eigenschaften und biologischen Aktivitäten führen kann. Die einzigartige Struktur von Ethyl-2-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetat, mit seinen zwei Phenylgruppen und der Ethylacetat-Einheit, unterscheidet es von diesen verwandten Verbindungen .
Eigenschaften
CAS-Nummer |
976-85-2 |
|---|---|
Molekularformel |
C19H18N2O4 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate |
InChI |
InChI=1S/C19H18N2O4/c1-2-25-16(22)13-21-17(23)19(20-18(21)24,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,20,24) |
InChI-Schlüssel |
BJLAIBYNFMQGOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



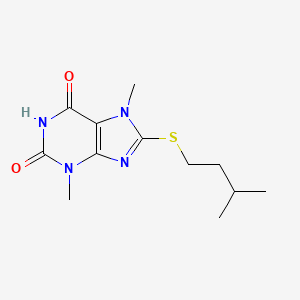
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12008089.png)
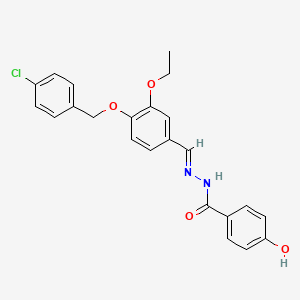
![Ethyl 4-methyl-5-(phenylcarbamoyl)-2-[(2,2,2-trichloro-1-{[(4-fluorophenyl)carbonyl]amino}ethyl)amino]thiophene-3-carboxylate](/img/structure/B12008100.png)
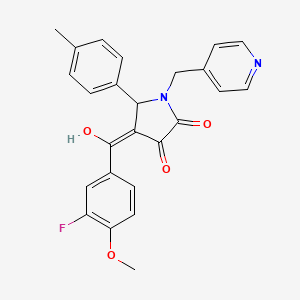



![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008123.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12008128.png)
![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008133.png)

